Cas no 30925-11-2 (Boc-N-Methyl-L-phenylglycine)

Boc-N-メチル-L-フェニルグリシンは、保護基としてtert-ブトキシカルボニル(Boc)を有するN-メチル化アミノ酸誘導体です。L-フェニルグリシンのメチル化により立体障害が軽減され、ペプチド合成における反応性が向上します。Boc基は酸性条件下で容易に脱保護可能であり、固相ペプチド合成(SPPS)や医薬品中間体の合成に広く利用されます。本品の高い光学純度(>98%)と安定性は、複雑なペプチド鎖の構築や不斉合成において再現性の高い結果を保証します。特に神経ペプチドやGPCRリガンドの修飾に適しており、創薬研究における構造活性相関(SAR)解析に有用です。

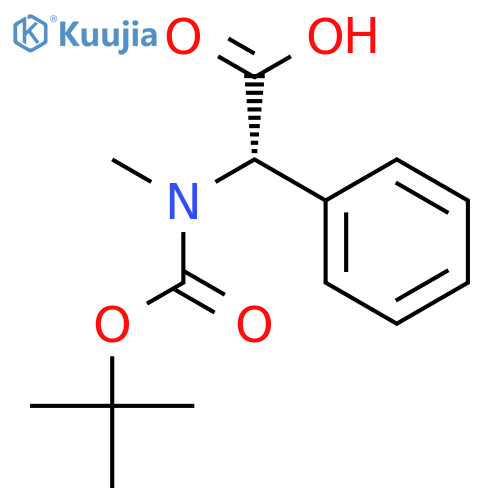

Boc-N-Methyl-L-phenylglycine structure

商品名:Boc-N-Methyl-L-phenylglycine

Boc-N-Methyl-L-phenylglycine 化学的及び物理的性質

名前と識別子

-

- Boc-N-Methyl-L-phenylglycine

- Boc-N-Me-Phg-OH

- (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid

- (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

- Boc-L-MePhg-OH

- Boc-Nalpha-methyl-L-phenylglycine

- Boc-N-Me-L-Phg-OH

- (S)-[(tert-butoxycarbonyl)(methyl)amino](phenyl)acetic acid

- (S)-1-(N-tert-butoxycarbonyl-N-methylamino)-1-phenylacetic acid

- (S)-N-t-Boc-phenylsarcosine

- AmbotzBAA1259

- Boc-Nalpha-methyl-L-phenylglyc

- Boc-N-Me-Phe-OH

- Boc-N-methyl-(S)-2-phenylglycine

- N-(tert-butoxy)-N-methyl-phenylglycine

- N-(tert-butyloxycarbonyl)phenylsarcosine

- N-methyl-Boc-phenylglycine

- N-tertbutoxycarbonyl-N-methyl-phenylgycine

- DTXSID60426681

- (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}-2-phenylacetic acid

- 30925-11-2

- boc-N-me-phg-oh, AldrichCPR

- N-alpha-(t-Butyloxycarbonyl)-N-alpha-methyl-L-phenylglycine

- (2s)-(boc-(methyl)amino)(phenyl)acetic acid

- SCHEMBL994016

- AKOS016001117

- AS-42706

- MFCD00038799

- CS-0154825

- (S)-2-(tert-butoxycarbonyl(methyl)amino)-2-phenylacetic acid

- Boc-MePhg-OH

-

- MDL: MFCD00038799

- インチ: 1S/C14H19NO4/c1-14(2,3)19-13(18)11(12(16)17)15(4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m1/s1

- InChIKey: COABPHLHHQAKPL-NSHDSACASA-N

- ほほえんだ: CC(C)(C)OC(=O)N(C)[C@@H](C1=CC=CC=C1)C(=O)O

計算された属性

- せいみつぶんしりょう: 265.13100

- どういたいしつりょう: 265.131

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 329

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8A^2

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 118.9-124.4°C

- ふってん: 384.6±31.0 °C at 760 mmHg

- フラッシュポイント: 186.4±24.8 °C

- 屈折率: 1.533

- PSA: 66.84000

- LogP: 2.67920

- じょうきあつ: 0.0±0.9 mmHg at 25°C

Boc-N-Methyl-L-phenylglycine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Boc-N-Methyl-L-phenylglycine 税関データ

- 税関コード:2922509090

- 税関データ:

中国税関コード:

2922509090概要:

2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Boc-N-Methyl-L-phenylglycine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-326477-1g |

Boc-Nalpha-methyl-L-phenylglycine, |

30925-11-2 | 1g |

¥2647.00 | 2023-09-05 | ||

| Fluorochem | M03225-1g |

Boc-N-Me-Phg-OH |

30925-11-2 | >99% | 1g |

£111.00 | 2022-02-28 | |

| AAPPTec | MBU101-1g |

Boc-MePhg-OH |

30925-11-2 | 1g |

$50.00 | 2024-07-20 | ||

| Apollo Scientific | OR929168-1g |

Boc-N-methyl-(S)-2-phenylglycine |

30925-11-2 | 98% | 1g |

£24.00 | 2025-02-20 | |

| TRC | B674963-250mg |

Boc-N-methyl-L-phenylglycine |

30925-11-2 | 250mg |

$ 50.00 | 2022-06-06 | ||

| AAPPTec | MBU101-5g |

Boc-MePhg-OH |

30925-11-2 | 5g |

$185.00 | 2024-07-20 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B915483-1g |

Boc-N-Me-Phg-OH |

30925-11-2 | 95% | 1g |

¥210.60 | 2022-09-29 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-326477A-5 g |

Boc-Nalpha-methyl-L-phenylglycine, |

30925-11-2 | 5g |

¥10,559.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-293856A-5 g |

Boc-L-MePhg-OH, |

30925-11-2 | 5g |

¥4,054.00 | 2023-07-11 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WV913-5g |

Boc-N-Methyl-L-phenylglycine |

30925-11-2 | 98% | 5g |

900.0CNY | 2021-07-10 |

Boc-N-Methyl-L-phenylglycine 関連文献

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

30925-11-2 (Boc-N-Methyl-L-phenylglycine) 関連製品

- 33125-05-2((αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]benzeneacetic acid)

- 2900-27-8(Boc-Phg-OH)

- 14675-99-1((N-BOC-Amino)(naphthalen-1-yl)acetic acid)

- 3601-66-9(Boc-DL-Phg-OH)

- 30925-08-7(2-((Tert-Butoxycarbonyl)(Methyl)Amino)-2-Phenylacetic Acid)

- 28044-77-1(2-{(tert-butoxy)carbonylamino}-2-(4-methylphenyl)acetic acid)

- 1197-55-3(4-Aminophenylacetic acid)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:30925-11-2)Boc-N-Methyl-L-phenylglycine

清らかである:99%/99%

はかる:5g/25g

価格 ($):224.0/270.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:30925-11-2)Boc-N-Methyl-L-phenylglycine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ